molecular formula C22H23N5OS B2842665 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1111406-36-0

1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2842665
CAS No.: 1111406-36-0
M. Wt: 405.52
InChI Key: HUEJQJCZXFWGCR-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thiazole ring, and two aromatic rings substituted with ethoxy and isopropyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the aromatic rings substituted with ethoxy and isopropyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as apoptosis, cell cycle regulation, or metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-4-(4-(4-methylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Similar structure but with methoxy and methyl groups instead of ethoxy and isopropyl groups.

    1-(4-chlorophenyl)-4-(4-(4-bromophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Similar structure but with chloro and bromo groups instead of ethoxy and isopropyl groups.

Uniqueness: The unique combination of ethoxy and isopropyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-4-28-18-11-9-17(10-12-18)27-21(23)20(25-26-27)22-24-19(13-29-22)16-7-5-15(6-8-16)14(2)3/h5-14H,4,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEJQJCZXFWGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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